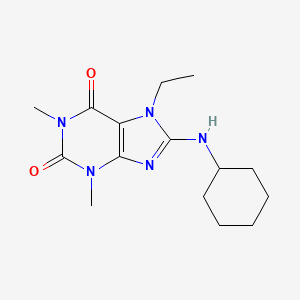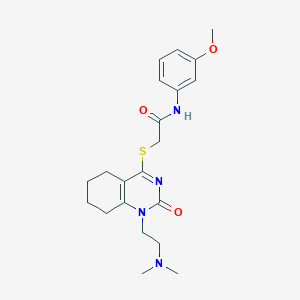![molecular formula C25H23N5O3 B2666291 1-((2-(4-Isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-8-phenylpyrazolo[1,5-d][1,2,4]triazinone CAS No. 1428350-74-6](/img/structure/B2666291.png)
1-((2-(4-Isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-8-phenylpyrazolo[1,5-d][1,2,4]triazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-((2-(4-Isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-8-phenylpyrazolo[1,5-d][1,2,4]triazinone” is a heterocyclic compound. It contains a 1,2,4-triazole ring, which is a type of nitrogen-containing heterocycle . Compounds containing the 1,2,4-triazole ring are known for their multidirectional biological activity .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been extensively studied. They can be synthesized using various strategies, including the use of 3-amino-1,2,4-triazole . Another method involves the use of 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones and 1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is characterized by the presence of a 1,2,4-triazole ring. This ring acts as a main pharmacophore through hydrogen-bonding and dipole interactions with biological receptors .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole derivatives have been explored in various studies. For instance, a study reported the synthesis of 1,2,4-triazine derivatives via [4 + 2] domino annulation reactions .Wissenschaftliche Forschungsanwendungen
Antitumor and Antimicrobial Activities
- Enaminones as Precursors for Heterocyclic Compounds : Research shows the synthesis of N-arylpyrazole-containing enaminones leading to the formation of compounds with significant cytotoxic effects against various cancer cell lines, including breast (MCF-7) and liver (HEPG2) carcinoma cell lines, comparable to standard treatments like 5-fluorouracil. Additionally, some of these compounds exhibited antimicrobial activity, highlighting their potential in developing new treatments for cancer and infections (Riyadh, 2011).
Synthesis and Bioactivity of Heterocyclic Derivatives
- Triazole and Pyrazole Derivatives : Studies on the synthesis of new 1,2,4-triazole derivatives have revealed compounds with good to moderate antimicrobial activities against various test microorganisms, indicating the versatility of these frameworks in generating bioactive molecules (Bektaş et al., 2010).
Bioisostere Development for Pharmacological Targets
- Cyclic Nucleotide Phosphodiesterase Type 4 Inhibitors : The exploration of pyrazolo[1,5-a]-1,3,5-triazine ring systems as bioisosteres for adenine derivatives has led to the identification of potent inhibitors with high selectivity, providing a new structural class for therapeutic intervention in diseases mediated by phosphodiesterase type 4 activity (Raboisson et al., 2003).
Exploration of Heterocyclic Compounds for Antiviral Applications
- Benzamide-Based Heterocycles Against Avian Influenza : A novel approach towards the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles has been documented, with some derivatives showing remarkable activity against the H5N1 strain of avian influenza, highlighting their potential as antiviral agents (Hebishy et al., 2020).
Heterocyclic Compounds as Anticonvulsant Agents
- Anticonvulsant Activity of Triazolophthalazines : The synthesis of 6-alkoxy-[1,2,4]triazolo[3,4-a]phthalazines has demonstrated significant anticonvulsant activity, providing a promising avenue for the development of new treatments for epilepsy and related seizure disorders (Zhang et al., 2009).
Eigenschaften
IUPAC Name |
5-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl]-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O3/c1-16(2)32-20-11-9-19(10-12-20)24-27-22(17(3)33-24)14-29-25(31)23-13-21(28-30(23)15-26-29)18-7-5-4-6-8-18/h4-13,15-16H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFPCNLDZPEIOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CN3C(=O)C4=CC(=NN4C=N3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-({2-phenyl-6-[(phenylsulfonyl)methyl]-4-pyrimidinyl}sulfanyl)propanoate](/img/structure/B2666209.png)
![2-methyl-N-{4-[(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)sulfamoyl]phenyl}propanamide](/img/structure/B2666211.png)
![1-[5-(cyclopropylmethyl)thiophen-2-yl]ethan-1-one](/img/structure/B2666212.png)
![2-(7-(tert-butyl)-1,3-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetamide](/img/structure/B2666213.png)

![methyl 3-{[4-(azepane-1-carbonyl)phenyl]methyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2666220.png)

![3-Methoxybicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2666223.png)
![N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-methylphenyl)methyl]ethanediamide](/img/structure/B2666225.png)


![(Z)-methyl 2-(6-ethyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2666230.png)

